BenchChemオンラインストアへようこそ!

2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one

Lipophilicity Drug-like properties ADME profiling

2‑Amino‑4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑5‑one (IUPAC: 2‑amino‑4,4‑dimethyl‑6,7‑dihydro‑1,3‑benzothiazol‑5‑one; CAS 1621686‑10‑9) is a heterocyclic building block belonging to the tetrahydrobenzothiazole class. Its core structure merges a 2‑aminothiazole ring with a partially saturated six‑membered carbocycle that carries a ketone at position 5 and a gem‑dimethyl group at position 4.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 1621686-10-9
Cat. No. B1529134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one
CAS1621686-10-9
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1(C(=O)CCC2=C1N=C(S2)N)C
InChIInChI=1S/C9H12N2OS/c1-9(2)6(12)4-3-5-7(9)11-8(10)13-5/h3-4H2,1-2H3,(H2,10,11)
InChIKeyAFXWBYHBKNUUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Amino‑4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑5‑one (CAS 1621686‑10‑9): A Partially‑Saturated Benzothiazole Scaffold with Distinct Physicochemical and Structural Properties


2‑Amino‑4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑5‑one (IUPAC: 2‑amino‑4,4‑dimethyl‑6,7‑dihydro‑1,3‑benzothiazol‑5‑one; CAS 1621686‑10‑9) is a heterocyclic building block belonging to the tetrahydrobenzothiazole class. Its core structure merges a 2‑aminothiazole ring with a partially saturated six‑membered carbocycle that carries a ketone at position 5 and a gem‑dimethyl group at position 4. This substitution pattern yields a molecular formula of C₉H₁₂N₂OS (MW 196.27) and a predicted logP of 0.92, placing it in a more hydrophilic property space than the fully aromatic drug riluzole. The compound is catalogued under MDL number MFCD28155162 and is typically offered at purities ≥95 % (often 97 %) by specialist laboratory chemical suppliers.

Why Riluzole or Other Benzothiazoles Cannot Simply Replace 2‑Amino‑4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑5‑one in Research and Development Workflows


Although both riluzole and 2‑amino‑4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑5‑one feature a 2‑aminobenzothiazole motif, their divergent ring saturation, substitution pattern, and resulting physicochemical profiles make them non‑interchangeable. Riluzole is a fully aromatic benzothiazole substituted with a strongly electron‑withdrawing trifluoromethoxy group, conferring a logP of 2.8–3.4 and a boiling point of ~296 °C. In contrast, the target compound’s partially saturated tetrahydro ring and 4,4‑dimethyl‑5‑oxo substitution produce a logP of 0.92 and a boiling point of 365 °C. These differences translate into markedly different solvent partitioning, thermal stability, and potential for metabolic oxidation. Moreover, the 5‑ketone and gem‑dimethyl groups create a conformational bias and a reactive handle that are absent in the planar riluzole scaffold. [1] Procurement based solely on the “2‑aminobenzothiazole” core overlooks these molecular features, risking failed syntheses, altered biological readouts, or unexpected pharmacokinetic behaviour. The quantitative evidence below details where these differences become decision‑critical.

Quantitative Differentiation Evidence for 2‑Amino‑4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑5‑one vs. Closest Structural Comparators


LogP Difference of ~1.9–2.4 Log Units vs. Riluzole Drives Differential Solubility and Permeability

The target compound exhibits a predicted logP of 0.92 , whereas riluzole’s reported logP ranges from 2.84 to 3.36 depending on the measurement method. This 1.9–2.4 log‑unit difference corresponds to an approximately 80‑ to 250‑fold difference in octanol–water partition coefficient, indicating that the target compound is substantially more hydrophilic. In medicinal chemistry campaigns, this magnitude of logP shift frequently translates into higher aqueous solubility, lower non‑specific protein binding, and a distinct tissue‑distribution profile relative to riluzole.

Lipophilicity Drug-like properties ADME profiling

Boiling Point Elevation of ~69 °C Over Riluzole Enables Higher Thermal Budget in Processing

The target compound’s predicted boiling point is 365.0 ± 42.0 °C at 760 mmHg. Riluzole, by comparison, boils at 296.3 ± 50.0 °C under the same pressure. The ~69 °C elevation provides a wider liquid‑phase processing window for reactions requiring elevated temperatures (e.g., melt‑phase condensations, hot‑melt extrusion of solid dispersions) without reaching reflux or decomposition.

Thermal stability Distillation Formulation processing

Flash Point 41 °C Higher Than Riluzole Improves Safe Handling and Shipping Classification

The predicted flash point of the target compound is 174.6 ± 27.9 °C, while riluzole’s flash point is approximately 133.0 ± 30.1 °C. The 41 °C increase shifts the material into a higher flash‑point category under most regulatory frameworks, potentially simplifying storage requirements, reducing dangerous‑goods shipping surcharges, and lowering ignition risk during routine laboratory operations.

Safety Transport classification Laboratory handling

5‑Oxo Group Introduces a Reactive Ketone Handle Absent in Riluzole and 2‑ATBT

The presence of a ketone at position 5 distinguishes the target compound from both riluzole (fully aromatic, no oxo group) and the simpler tetrahydrobenzothiazole 2‑ATBT (2‑amino‑4,5,6,7‑tetrahydrobenzothiazole), which lacks any carbonyl. [1] This carbonyl can undergo nucleophilic addition, reductive amination, or enolate chemistry, providing a synthetic diversification point that neither comparator offers. Tetrahydrobenzothiazole intermediates carrying a 5‑ or 6‑oxo group are explicitly described in patents as versatile precursors for the synthesis of neuroprotective and antiparasitic analogues. [2] Quantitative reactivity parameters (e.g., electrophilicity indices) have not been published for this specific compound, but the functional‑group difference is qualitative and binary.

Synthetic diversification Building block reactivity Medicinal chemistry

4,4‑Dimethyl Substitution Confers Conformational Restriction and Potential Metabolic Shielding Relative to Unsubstituted Tetrahydrobenzothiazoles

The gem‑dimethyl group at position 4 is a structural feature not present in 2‑ATBT or in the 2‑amino‑6‑oxo‑tetrahydrobenzothiazole analogue. [1] In medicinal chemistry, gem‑dimethyl substitution is a well‑established strategy for blocking metabolic oxidation at benzylic positions and for biasing the conformation of the adjacent ring through the Thorpe–Ingold effect. [2] While direct microsomal stability data for the target compound are not publicly available, the class‑level inference is that the 4,4‑dimethyl motif confers greater metabolic robustness than the unsubstituted tetrahydrobenzothiazole core, potentially leading to longer half‑lives in liver‑microsome assays. Quantitative confirmation requires dedicated stability studies.

Metabolic stability Gem‑dimethyl effect Conformational bias

Pricing and Availability Position the Compound as a Cost‑Effective Alternative for Parallel Synthesis vs. Riluzole Derivatives

Current catalogue pricing from European specialty suppliers lists 2‑amino‑4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑5‑one at approximately €261 per 100 mg and €547 per 250 mg. While direct price‑per‑gram comparisons with custom‑synthesised riluzole analogues of equivalent purity are not systematically published, the commercial availability of the target compound as a pre‑stocked building block (e.g., Achemblock cat. QE‑5753, ≥97 %) eliminates the lead time and cost of de‑novo synthesis for teams requiring a tetrahydrobenzothiazole core with a built‑in ketone handle.

Procurement Cost efficiency Library synthesis

Recommended Procurement Scenarios for 2‑Amino‑4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑5‑one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead‑Optimisation Campaigns Requiring a Hydrophilic, Metabolically Shielded Tetrahydrobenzothiazole Core

When a project’s design objectives include (i) reducing logP below 1.5 to improve solubility and limit CNS penetration, (ii) incorporating a ketone for late‑stage diversification, and (iii) blocking benzylic metabolism via a gem‑dimethyl group, 2‑amino‑4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑5‑one provides all three features in a single commercially available building block [1]. The 0.92 logP and 365 °C boiling point, contrasted with riluzole’s ≥2.8 logP and 296 °C boiling point, make it the rational procurement choice for hydrophilic tetrahydrobenzothiazole libraries.

Process Chemistry: High‑Temperature Reaction Sequences Benefiting from an Elevated Boiling Point and Flash Point

Synthetic routes that involve melt‑phase condensations, solvent‑free reactions above 150 °C, or hot‑melt extrusion of amorphous solid dispersions will benefit from the target compound’s boiling point of 365 °C and flash point of 174.6 °C . These values exceed those of riluzole by ~69 °C and ~41 °C, respectively, reducing the probability of thermal degradation and ignition during scale‑up. Procurement teams supporting kilo‑lab or pilot‑plant operations should select this compound when the thermal budget of the process surpasses the stability limits of fully aromatic benzothiazole analogues.

Chemical Biology: Tool‑Compound Synthesis Exploiting the 5‑Oxo Group as a Conjugation or Diversification Point

Unlike riluzole or 2‑ATBT, the target compound carries a reactive 5‑ketone that can be directly converted into hydrazones, oximes, or reductive‑amination products without requiring a pre‑functionalisation step [2]. Chemical biology groups preparing activity‑based probes, fluorescent conjugates, or affinity‑pull‑down reagents can prioritise this scaffold when the synthetic plan hinges on efficient carbonyl chemistry, thereby reducing step count and improving overall yield.

Procurement‑Driven Library Production: Cost‑Effective, Off‑the‑Shelf Access to a Differentiated Building Block

Organisations operating under fixed budgets for compound acquisition will recognise the value of a pre‑stocked building block that combines the tetrahydrobenzothiazole framework with a 4,4‑dimethyl‑5‑oxo substitution pattern at catalogue prices starting from ~€261/100 mg . This cost profile compares favourably to custom synthesis of equivalent analogues, which typically exceed €1,000/g, particularly when the procurement timeline is measured in days rather than weeks.

Quote Request

Request a Quote for 2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.